molecular formula C12H20ClN B12110221 N-Hexyl-3-metylpyridinium chloride

N-Hexyl-3-metylpyridinium chloride

Cat. No.: B12110221
M. Wt: 213.75 g/mol
InChI Key: KBIWQQMYCIVDLV-UHFFFAOYSA-M
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Description

N-Hexyl-3-methylpyridinium chloride (CAS#: 916730-40-0) is a chemical compound with the following properties:

  • Chemical Formula:

    C12H20ClN\text{C}_{12}\text{H}_{20}\text{ClN}C12​H20​ClN

  • Molecular Weight: 213.7469 g/mol

This compound belongs to the class of quaternary ammonium salts and is often referred to as HMPyCl or 1-Hexyl-3-methylpyridin-1-ium chloride . It is a derivative of pyridine, containing a hexyl group and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes: N-Hexyl-3-methylpyridinium chloride can be synthesized through various methods, including:

    Quaternization of 3-methylpyridine: The reaction involves reacting 3-methylpyridine with hexyl halide (such as bromide or chloride) in the presence of a base (e.g., sodium hydroxide). .

    Ionic Liquid Synthesis: HMPyCl is also prepared as an ionic liquid, which has applications in various fields due to its unique properties.

Industrial Production: Industrial-scale production methods typically involve the quaternization process using suitable reactants and conditions.

Chemical Reactions Analysis

N-Hexyl-3-methylpyridinium chloride participates in several chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles (e.g., hydroxide, alkoxide, or thiocyanate).

    Oxidation and Reduction: HMPyCl may be oxidized or reduced under appropriate conditions.

    Common Reagents: Alkali metal hydroxides (e.g., NaOH), alkoxides, and strong bases are commonly used in its reactions.

    Major Products: The products depend on the specific reaction conditions but often involve modified pyridinium derivatives.

Scientific Research Applications

N-Hexyl-3-methylpyridinium chloride finds applications in various scientific fields:

    Ionic Liquids: Due to its amphiphilic nature, it is used as an ionic liquid in catalysis, extraction, and electrochemistry.

    Biological Studies: Researchers explore its interactions with biological membranes and its potential as an antimicrobial agent.

    Solvent Properties: HMPyCl serves as a solvent for organic reactions and as a medium for chemical processes.

Mechanism of Action

The exact mechanism by which N-Hexyl-3-methylpyridinium chloride exerts its effects depends on the context. It may involve interactions with cell membranes, enzymes, or receptors. Further studies are needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

N-Hexyl-3-methylpyridinium chloride stands out due to its unique combination of alkyl chain length and pyridinium structure. Similar compounds include other quaternary ammonium salts and ionic liquids.

Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

1-hexyl-3-methylpyridin-1-ium;chloride

InChI

InChI=1S/C12H20N.ClH/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1

InChI Key

KBIWQQMYCIVDLV-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]1=CC=CC(=C1)C.[Cl-]

Origin of Product

United States

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